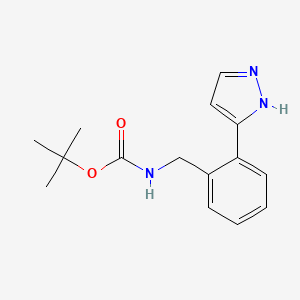
tert-butyl 2-(1H-pyrazol-3-yl)benzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(1H-pyrazol-3-yl)benzylcarbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a pyrazole ring, and a benzylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1H-pyrazol-3-yl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with a pyrazole derivative. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents like methanol and catalysts such as magnesium sulfate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions: tert-Butyl 2-(1H-pyrazol-3-yl)benzylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 2-(1H-pyrazol-3-yl)benzylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds .
Biology: In biological research, this compound can be used to study the interactions of carbamates with biological molecules. It may also serve as a probe to investigate enzyme activities and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. It may also find applications in the production of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of tert-butyl 2-(1H-pyrazol-3-yl)benzylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .
類似化合物との比較
- tert-Butyl N-[(1H-pyrazol-3-yl)methyl]carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness: tert-Butyl 2-(1H-pyrazol-3-yl)benzylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
449758-18-3 |
|---|---|
分子式 |
C15H19N3O2 |
分子量 |
273.33 g/mol |
IUPAC名 |
tert-butyl N-[[2-(1H-pyrazol-5-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)16-10-11-6-4-5-7-12(11)13-8-9-17-18-13/h4-9H,10H2,1-3H3,(H,16,19)(H,17,18) |
InChIキー |
DXSZQMBHXIWLLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5,6-dichloro-pyrazolo[1,5-a]pyrimidine](/img/structure/B13914774.png)
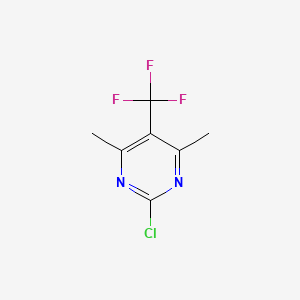
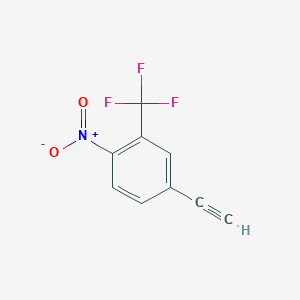

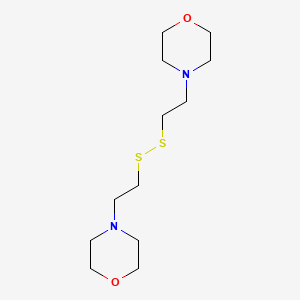
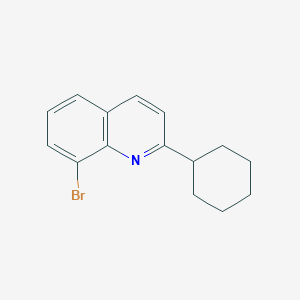

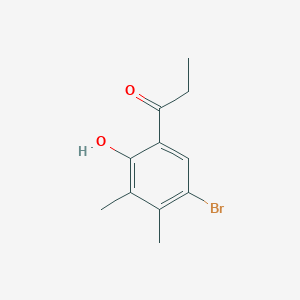
![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
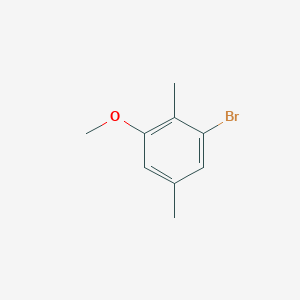
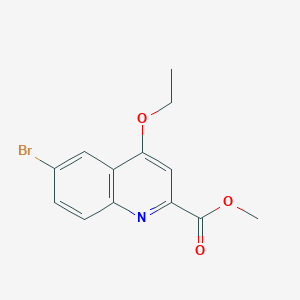
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
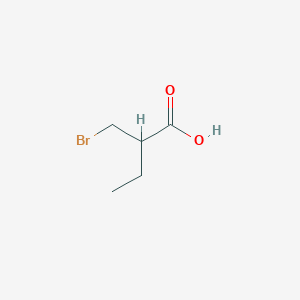
![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
